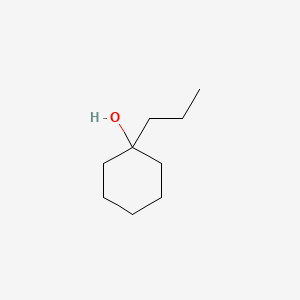

1-Propylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21983. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-6-9(10)7-4-3-5-8-9/h10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLPYOPJKOJRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202850 | |

| Record name | 1-Propylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-24-9 | |

| Record name | 1-Propylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-n-Propylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propylcyclohexanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F95498VKV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Propylcyclohexanol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propylcyclohexanol is a tertiary alcohol with potential applications in organic synthesis and as an intermediate in the preparation of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Grignard reaction, and methods for its analytical characterization. While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural motif is relevant in medicinal chemistry, positioning it as a potentially useful building block for drug discovery and development programs.

Chemical and Physical Properties

This compound, with the IUPAC name 1-propylcyclohexan-1-ol, is a cyclic tertiary alcohol.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and research applications.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-propylcyclohexan-1-ol | [1] |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| CAS Number | 5445-24-9 | [1] |

| Canonical SMILES | CCCC1(CCCCC1)O | [1] |

| InChI | InChI=1S/C9H18O/c1-2-6-9(10)7-4-3-5-8-9/h10H,2-8H2,1H3 | [1] |

| XLogP3 | 2.4 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Rotatable Bond Count | 2 | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | ~209.85 °C (estimate) | |

| Melting Point | ~36.9 °C (estimate) | |

| Density | ~0.934 g/cm³ | |

| Flash Point | ~76.5 °C | |

| Vapor Pressure | ~0.116 mmHg at 25 °C | |

| Refractive Index | ~1.468 | |

| Solubility | Slightly soluble in water |

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a propyl Grignard reagent to cyclohexanone. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.

Reaction Scheme

References

An In-depth Technical Guide to 1-Propylcyclohexanol (CAS: 5445-24-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Propylcyclohexanol (CAS Number: 5445-24-9), a tertiary alcohol with applications in the fragrance industry and as a key intermediate in the synthesis of liquid crystals. This document collates essential chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and materials science.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet, floral odor.[1] It exhibits good solubility in alcohols and oils.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 5445-24-9 | [2][3] |

| Molecular Formula | C₉H₁₈O | [2][3] |

| Molecular Weight | 142.24 g/mol | [2][3] |

| IUPAC Name | 1-propylcyclohexan-1-ol | [2] |

| Boiling Point | 194.4 °C at 760 mmHg | [1] |

| 453 K | [3][4] | |

| Melting Point | 36.9 °C (estimate) | [1][5] |

| 283.29 K (Joback Calculated) | [4] | |

| Density | 0.912 g/cm³ | [1] |

| Flash Point | 76.5 °C | [1] |

| Refractive Index | 1.465 | [1] |

| LogP (Octanol/Water) | 2.48 | [2][4] |

| Water Solubility (log10WS) | -2.86 (Crippen Calculated) | [4] |

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a propyl Grignard reagent, typically propylmagnesium bromide, to cyclohexanone (B45756). The reaction proceeds via a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol product.

Experimental Protocol: Grignard Synthesis

This protocol is a representative procedure for the synthesis of this compound via the Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Cyclohexanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., three-necked round-bottom flask, dropping funnel, reflux condenser)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

Add a solution of 1-bromopropane in the anhydrous solvent dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

Once the reaction has started, add the remaining 1-bromopropane solution at a rate that maintains a steady reflux.

-

After the addition is complete, stir the mixture at room temperature until most of the magnesium has reacted.

-

-

Reaction with Cyclohexanone:

-

Cool the freshly prepared propylmagnesium bromide solution in an ice bath.

-

Add a solution of cyclohexanone in the anhydrous solvent dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether or THF.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification Protocol: Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.

-

Slowly heat the flask using a heating mantle.

-

Apply a vacuum and carefully monitor the temperature.

-

Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point will be lower than the atmospheric boiling point of 194.4 °C.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a multiplet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons alpha to the hydroxyl group) and the cyclohexyl ring protons (a complex series of multiplets). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum will show distinct peaks for each of the nine carbon atoms in different chemical environments. The carbon bearing the hydroxyl group will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-OH) | ~72 |

| C-2, C-6 (Cyclohexyl) | ~38 |

| C-3, C-5 (Cyclohexyl) | ~23 |

| C-4 (Cyclohexyl) | ~26 |

| C-1' (Propyl, α to OH) | ~44 |

| C-2' (Propyl) | ~18 |

| C-3' (Propyl) | ~15 |

Note: These are approximate values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl and alkyl groups.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3600 - 3200 | Strong, broad |

| C-H stretch (sp³) | 3000 - 2850 | Strong, sharp |

| C-O stretch | 1200 - 1050 | Medium to strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern is characteristic of a tertiary alcohol. Common fragmentation pathways include the loss of the propyl group, loss of water, and cleavage of the cyclohexyl ring.

Table 4: Major Peaks in the Mass Spectrum

| m/z | Proposed Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 124 | [M - H₂O]⁺ |

| 99 | [M - C₃H₇]⁺ |

| 81 | [C₆H₉]⁺ |

| 55 | [C₄H₇]⁺ |

Applications

This compound is primarily utilized in two main areas:

-

Fragrance and Flavors: Due to its sweet, floral odor, it is used as a component in the formulation of perfumes, cosmetics, and other consumer products.[1]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other organic molecules, notably as an intermediate for liquid crystals.[5]

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Biological Activity and Signaling Pathways

Currently, there is no significant published research detailing the biological activity of this compound or its involvement in any specific biological signaling pathways. Its primary applications are in materials and fragrance science, and it is not typically investigated for pharmacological or therapeutic purposes. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Grignard reaction.

Caption: Synthesis of this compound via Grignard Reaction.

References

- 1. This compound | C9H18O | CID 138504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification [chem.rochester.edu]

- 5. Fractional distillation - Wikipedia [en.wikipedia.org]

Technical Guide: Physicochemical Properties of 1-Propylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propylcyclohexanol is a tertiary alcohol with a propyl group and a hydroxyl group attached to the same carbon atom of a cyclohexane (B81311) ring. A thorough understanding of its fundamental physicochemical properties, such as its molecular weight, is crucial for its application in various research and development contexts, including its potential use as a synthetic intermediate or a building block in medicinal chemistry. This document provides a detailed overview of the molecular weight of this compound, supported by relevant data and a generalized experimental protocol for its determination.

Molecular Composition and Weight

The molecular weight of a compound is a critical parameter, influencing its physical and pharmacological properties. It is determined by the sum of the atomic weights of its constituent atoms.

Chemical Formula

The chemical formula for this compound is C₉H₁₈O.[1][2][3][4] This indicates that each molecule of this compound contains nine carbon atoms, eighteen hydrogen atoms, and one oxygen atom.

Quantitative Data for Molecular Weight Calculation

The molecular weight is calculated using the standard atomic weights of carbon, hydrogen, and oxygen. The table below summarizes the necessary quantitative data.

| Element | Symbol | Quantity | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 9 | 12.011[5][6][7] | 108.099 |

| Hydrogen | H | 18 | 1.008[8][9][10][11] | 18.144 |

| Oxygen | O | 1 | 15.999[12][13][14] | 15.999 |

| Total | 142.242 |

The calculated molecular weight of this compound is 142.242 g/mol .[2][3][4]

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from its chemical formula and the atomic weights of its constituent elements.

Experimental Protocol for Molecular Weight Determination

The molecular weight of this compound can be experimentally verified using several analytical techniques. Mass spectrometry is a highly accurate method for this purpose.

Objective

To determine the molecular weight of a pure sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Instrumentation

-

This compound sample (≥98% purity)

-

High-purity solvent (e.g., dichloromethane (B109758) or methanol) for sample dilution

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source

-

Appropriate GC column (e.g., a non-polar capillary column)

-

Microsyringe for sample injection

Experimental Workflow

The following diagram outlines the general workflow for the experimental determination of the molecular weight of this compound using GC-MS.

Procedure

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

-

GC-MS Setup: Set the GC oven temperature program to ensure good separation of the analyte from any impurities. Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-200).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition: The sample is vaporized and carried by an inert gas through the GC column, where it is separated from other components. The separated this compound then enters the mass spectrometer.

-

Ionization and Fragmentation: In the ion source, molecules are bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum is analyzed. The peak with the highest m/z value that corresponds to the intact molecule is the molecular ion peak. For this compound, this would be expected at approximately m/z 142.

Conclusion

The molecular weight of this compound has been calculated to be 142.242 g/mol based on its chemical formula and the standard atomic weights of its constituent elements. This value can be experimentally confirmed with high accuracy using techniques such as mass spectrometry. A precise understanding of the molecular weight is fundamental for any further research or development involving this compound.

References

- 1. Cyclohexanol, 1-propyl- [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H18O | CID 138504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. quora.com [quora.com]

- 10. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. princeton.edu [princeton.edu]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

Spectroscopic Analysis of 1-Propylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Propylcyclohexanol (CAS No: 5445-24-9, Molecular Formula: C9H18O, Molecular Weight: 142.24 g/mol ).[1] The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the available ¹³C NMR data and a predicted ¹H NMR spectrum for this compound.

¹³C NMR Data

The ¹³C NMR spectrum of this compound was obtained on a Bruker WH-90 instrument.[1]

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly provided in search results | Assignments would correspond to the 7 unique carbon atoms in the molecule. |

Note: Specific chemical shift values and their assignments were not available in the provided search results. The table structure is provided as a template.

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | s | 1H | -OH |

| ~1.6 - 1.4 | m | 10H | Cyclohexyl protons |

| ~1.4 - 1.2 | m | 4H | -CH₂- (propyl chain) |

| ~0.9 | t | 3H | -CH₃ (propyl chain) |

Note: This is a predicted spectrum. Actual chemical shifts and multiplicities may vary. The broadness of the cyclohexyl and propyl chain multiplets is due to complex spin-spin coupling.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The FTIR spectrum of this compound was recorded on a Bruker IFS 85 instrument using a robot-film technique.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~2930 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend (CH₂) |

| ~1150 | Medium | C-O stretch |

Note: Specific peak values were not detailed in the search results. The provided values are characteristic absorptions for alcohols.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available from the MassBank of North America and the NIST Mass Spectrometry Data Center.[1][2]

| m/z | Relative Intensity (%) | Assignment |

| 142 | Low | [M]⁺ (Molecular Ion) |

| 124 | Moderate | [M - H₂O]⁺ |

| 99 | High | [M - C₃H₇]⁺ (Loss of propyl group) |

| 81 | Moderate | [C₆H₉]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Note: The fragmentation pattern is consistent with a tertiary alcohol, showing a weak molecular ion peak and significant fragmentation through dehydration and alpha-cleavage.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 20-50 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

Data Processing: Apply a 0.3 Hz line broadening exponential function before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Data Processing: Apply a 1.0 Hz line broadening exponential function before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of neat this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Propylcyclohexanol from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-propylcyclohexanol, a tertiary alcohol, from cyclohexanone (B45756). The primary and most effective method detailed is the Grignard reaction, a robust and widely utilized carbon-carbon bond-forming reaction in organic synthesis. This document outlines the underlying reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes spectroscopic information for the characterization of the final product. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with the products serving as crucial intermediates in the preparation of a wide array of complex molecules, including pharmaceuticals, fragrances, and materials. This compound, a tertiary alcohol, is synthesized from cyclohexanone through the nucleophilic addition of a propyl group to the carbonyl carbon. The Grignard reaction, utilizing an organomagnesium halide, is the most common and efficient method to achieve this transformation. This guide will focus on the synthesis of this compound via the reaction of cyclohexanone with propylmagnesium bromide.

Reaction Mechanism

The synthesis of this compound from cyclohexanone via a Grignard reaction proceeds in two main stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to the ketone, followed by an acidic workup.

2.1. Formation of the Grignard Reagent: Propylmagnesium Bromide

Propylmagnesium bromide is prepared by the reaction of 1-bromopropane (B46711) with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). The magnesium inserts into the carbon-bromine bond, creating the organomagnesium compound.

2.2. Nucleophilic Addition to Cyclohexanone

The highly polarized carbon-magnesium bond in the Grignard reagent renders the propyl group nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of cyclohexanone. The pi-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.

2.3. Acidic Workup

The reaction is quenched by the addition of a dilute acid, such as aqueous ammonium (B1175870) chloride or dilute hydrochloric acid. The alkoxide is protonated to yield the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. It is based on established methods for Grignard reactions with cyclohexanones.[1] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

3.1. Materials and Equipment

-

Magnesium turnings

-

1-Bromopropane

-

Cyclohexanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

3.2. Procedure

Part A: Preparation of Propylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (e.g., 2.43 g, 0.1 mol).

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

Add approximately 20 mL of anhydrous diethyl ether to the flask to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromopropane (e.g., 12.3 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

-

Add a small portion (approx. 5 mL) of the 1-bromopropane solution to the magnesium suspension. The reaction should begin shortly, as indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. If the reaction does not start, gentle warming with a heating mantle may be necessary.

-

Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part B: Reaction with Cyclohexanone

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve cyclohexanone (e.g., 9.81 g, 0.1 mol) in 30 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

-

Add the cyclohexanone solution dropwise to the stirred and cooled Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part C: Workup and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution (approx. 50 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The yield is based on a similar synthesis of 1-n-butylcyclohexanol.[1]

| Parameter | Value | Reference |

| Reactants | ||

| Cyclohexanone | 1.0 eq | [1] |

| 1-Bromopropane | 1.0 eq | [1] |

| Magnesium | 1.0 eq | [1] |

| Solvent | Anhydrous Diethyl Ether | [1] |

| Reaction Time | ~3 hours | [1] |

| Reaction Temperature | Reflux, then 0-10 °C, then RT | [1] |

| Product Yield (approx.) | ~50% | [1] |

| Purification Method | Vacuum Distillation | [1] |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

5.1. Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [2] |

| Molecular Weight | 142.24 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | Not available | |

| Density | Not available |

5.2. Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Strong C-H stretching absorptions will be observed around 2850-2950 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 142. Common fragmentation patterns include the loss of a water molecule (M-18) and the loss of the propyl group (M-43).[3]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will exhibit characteristic signals for the nine carbon atoms in the molecule. The carbon bearing the hydroxyl group (C1) will appear in the range of 70-80 ppm. The signals for the cyclohexyl ring carbons and the propyl group carbons will be observed in the aliphatic region of the spectrum.

Safety Considerations

-

Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.

-

Diethyl ether is extremely flammable and volatile. All operations involving diethyl ether should be conducted in a well-ventilated fume hood, away from ignition sources.

-

1-Bromopropane is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Cyclohexanone is an irritant. Avoid contact with skin and eyes.

-

The quenching of the reaction with aqueous acid is exothermic and may cause splashing. Perform this step slowly and with caution in an ice bath.

Conclusion

The Grignard reaction provides an efficient and reliable method for the synthesis of this compound from cyclohexanone. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for achieving a good yield. The detailed protocol and characterization data presented in this guide serve as a valuable resource for chemists in research and development, facilitating the successful synthesis and application of this important tertiary alcohol intermediate.

References

Synthesis of 1-Propylcyclohexanol via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-propylcyclohexanol, a tertiary alcohol, through the nucleophilic addition of a propyl Grignard reagent to cyclohexanone (B45756). The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex organic molecules. This document details the reaction mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and includes visualizations of the reaction pathway and experimental workflow.

Core Concepts: The Grignard Reaction

The Grignard reaction, named after its discoverer Victor Grignard, is a powerful organometallic chemical reaction in which an alkyl, vinyl, or aryl-magnesium halide (the Grignard reagent) is added to a carbonyl group in an aldehyde or ketone.[1] This reaction is a cornerstone of organic synthesis due to its reliability in forming new carbon-carbon bonds.

The synthesis of this compound involves the reaction of propylmagnesium bromide with cyclohexanone. The carbon atom of the propyl group in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of the cyclohexanone.[2] The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, which is crucial for the stability of the Grignard reagent.[3] The initial product is a magnesium alkoxide, which is then protonated in a subsequent acidic workup step to yield the final tertiary alcohol product, this compound.

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-propylcyclohexan-1-ol | [4] |

| CAS Number | 5445-24-9 | [5] |

| Molecular Formula | C₉H₁₈O | [4] |

| Molecular Weight | 142.24 g/mol | [4] |

| Boiling Point | 194.4 °C at 760 mmHg | [5] |

| Density | 0.912 g/cm³ | [5] |

Spectroscopic Data of this compound

Note: Experimentally obtained NMR data for this compound was not available in the cited resources. The following are predicted NMR data and should be used as a reference. Experimental verification is recommended.

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.55 | m | 10H | Cyclohexyl protons |

| ~1.45 | m | 2H | -CH₂-CH₂-CH₃ |

| ~1.25 | s | 1H | -OH |

| ~0.92 | t, J ≈ 7.2 Hz | 3H | -CH₂-CH₂-CH₃ |

| ~1.40 | t, J ≈ 7.6 Hz | 2H | -CH₂-CH₂-CH₃ |

Predicted ¹³C NMR (CDCl₃, 101 MHz):

| Chemical Shift (ppm) | Assignment |

| ~71.5 | C-OH |

| ~44.5 | -CH₂-CH₂-CH₃ |

| ~38.0 | Cyclohexyl C2, C6 |

| ~25.8 | Cyclohexyl C4 |

| ~22.5 | Cyclohexyl C3, C5 |

| ~17.5 | -CH₂-CH₂-CH₃ |

| ~14.8 | -CH₂-CH₂-CH₃ |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a Grignard reaction, adapted from established procedures for similar syntheses.[3] All glassware must be thoroughly dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

Part A: Preparation of Propylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.

-

Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.

-

Initiation: A small amount of a solution of 1-bromopropane (B46711) (1.1 equivalents) in anhydrous diethyl ether is added to the magnesium. The reaction is initiated, often evidenced by the disappearance of the iodine color and gentle bubbling. Gentle warming may be necessary.

-

Grignard Formation: The remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred and refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should appear grayish and cloudy.

Part B: Reaction with Cyclohexanone

-

Cooling: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

-

Addition of Ketone: A solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

Part C: Workup and Purification

-

Quenching: The reaction mixture is carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute sulfuric acid. This step protonates the alkoxide and dissolves the magnesium salts.[3]

-

Extraction: The aqueous layer is separated from the organic layer. The aqueous layer is then extracted two to three times with diethyl ether. The organic layers are combined.

-

Washing: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

-

Drying: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is removed from the filtrate by rotary evaporation.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Mandatory Visualizations

Grignard Reaction Mechanism

Caption: Mechanism of the Grignard reaction for this compound synthesis.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 1-Propylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-propylcyclohexanol, a tertiary alcohol with applications in chemical synthesis and materials science. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and presents key reactions and safety information.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-propylcyclohexan-1-ol [1]. It is also commonly referred to as 1-n-propylcyclohexanol.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-propylcyclohexan-1-ol | [1] |

| CAS Number | 5445-24-9 | [1][2][3] |

| Molecular Formula | C₉H₁₈O | [1][2][3] |

| Molecular Weight | 142.24 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [2] |

| Odor | Mild, sweet | [2] |

| Boiling Point | 453 K (179.85 °C) | [4][5] |

| Melting Point | 36.9°C (estimate) | [6] |

| Density | 0.9340 g/cm³ (estimate) | [6] |

| Refractive Index | 1.4680 | [6] |

| Solubility | Slightly soluble in water | [2] |

| LogP (Octanol/Water) | 2.48 | [4] |

Synthesis of this compound

This compound is commonly synthesized via the Grignard reaction, a versatile method for forming carbon-carbon bonds.

Experimental Protocol: Grignard Synthesis of this compound

This protocol describes the reaction of propylmagnesium bromide with cyclohexanone (B45756) to yield this compound.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Cyclohexanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of 1-bromopropane in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the propylmagnesium bromide Grignard reagent.

-

-

Reaction with Cyclohexanone:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting crude product by vacuum distillation to obtain pure this compound.

-

Below is a diagram illustrating the workflow for the Grignard synthesis of this compound.

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic methods.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. A strong absorption band in the region of 2850-3000 cm⁻¹ corresponds to the C-H stretching of the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl and cyclohexyl protons. The absence of a signal in the aldehyde or ketone region (9-12 ppm) and the presence of a broad singlet for the hydroxyl proton (which is exchangeable with D₂O) are key indicators.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the hydroxyl group will appear in the range of 65-85 ppm.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound will typically show a molecular ion peak (M⁺) at m/z = 142. Common fragmentation patterns include the loss of a water molecule (M-18) and the loss of the propyl group (M-43)[1][3].

Common Reactions

This compound, as a tertiary alcohol, undergoes reactions typical of this class of compounds.

-

Dehydration: Acid-catalyzed dehydration of this compound leads to the formation of 1-propylcyclohexene. This reaction typically follows an E1 mechanism.

-

Substitution Reactions: Under acidic conditions (e.g., with HX), the hydroxyl group can be protonated and leave as a water molecule, forming a stable tertiary carbocation. This can then be attacked by a nucleophile to form a substitution product.

The following diagram illustrates the acid-catalyzed dehydration of this compound.

Applications

This compound serves as a valuable intermediate in various fields:

-

Fragrance Industry: It is used as a fragrance ingredient in perfumes and personal care products due to its mild, sweet odor[2].

-

Organic Synthesis: It is a precursor for the synthesis of other organic compounds, including alkenes and substituted cyclohexanes[2].

-

Liquid Crystals: It is used as an intermediate in the synthesis of liquid crystals[6].

-

Solvent: It can be used as a solvent in certain chemical applications[2].

Safety and Handling

This compound is classified as causing skin and serious eye irritation[1].

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.

References

- 1. This compound | C9H18O | CID 138504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Cyclohexanol, 1-propyl- [webbook.nist.gov]

- 4. Cyclohexanol, 1-propyl- (CAS 5445-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Cyclohexanol, 1-propyl- [webbook.nist.gov]

- 6. 1-N-PROPYLCYCLOHEXANOL CAS#: 5445-24-9 [amp.chemicalbook.com]

Stereochemistry of 1-Propylcyclohexanol

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propylcyclohexanol, a tertiary alcohol with a single stereocenter at the C1 position, serves as a valuable model system for the study of stereochemistry in cyclic compounds. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, conformational analysis, and the resolution of its enantiomers. While specific literature on the enantioselective synthesis and chiral resolution of this compound is limited, this guide consolidates established principles and data from analogous 1-alkylcyclohexanols to provide a robust framework for researchers. Detailed experimental methodologies and quantitative data are presented to facilitate further investigation and application in fields such as asymmetric synthesis and drug development.

Introduction to the

This compound possesses a chiral center at the carbon atom bearing the hydroxyl and propyl groups. Consequently, it exists as a pair of enantiomers: (R)-1-propylcyclohexanol and (S)-1-propylcyclohexanol. The spatial arrangement of the substituents around this stereocenter dictates the molecule's chiroptical properties and its interactions with other chiral molecules, a critical consideration in pharmacology and materials science.

The stereochemistry of this compound is further complicated by the conformational flexibility of the cyclohexane (B81311) ring. The chair conformation is the most stable, and the substituents (propyl and hydroxyl groups) can occupy either axial or equatorial positions. The interplay between the absolute configuration at the stereocenter and the conformational equilibrium of the ring defines the overall three-dimensional structure and reactivity of the molecule.

Synthesis of this compound

The most common method for the synthesis of this compound is the Grignard reaction between cyclohexanone (B45756) and a propylmagnesium halide. This reaction typically yields a racemic mixture of the two enantiomers.

General Experimental Protocol for Racemic Synthesis

This protocol describes the synthesis of racemic this compound via the Grignard reaction.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Cyclohexanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the formation of the Grignard reagent.

-

Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, stir the mixture for an additional 30-60 minutes.

-

-

Reaction with Cyclohexanone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude this compound by distillation or column chromatography.

-

Enantioselective Synthesis Strategies

2.2.1. Chiral Ligand-Mediated Grignard Addition

The use of chiral ligands that coordinate to the magnesium atom of the Grignard reagent can create a chiral environment around the nucleophile, leading to an enantioselective addition. N,N,O-tridentate ligands derived from 1,2-diaminocyclohexane (DACH) have shown promise in the asymmetric addition of Grignard reagents to ketones, affording tertiary alcohols with high enantiomeric excess (ee).[1][3]

Table 1: Representative Enantioselectivities in the Asymmetric Addition of Grignard Reagents to Ketones using Chiral Ligands

| Ketone | Grignard Reagent | Chiral Ligand | Enantiomeric Excess (ee) | Reference |

| Acetophenone | Ethylmagnesium bromide | (R,R)-DACH-derived ligand | up to 95% | [1][3] |

| 2-Acetylpyridine | Methylmagnesium bromide | (S,S)-DACH-derived ligand | 92% | [1] |

Note: This data is for analogous systems and serves as a guide for potential enantioselectivity in the synthesis of this compound.

2.2.2. Enantioselective Addition of Organozinc Reagents

The addition of dialkylzinc reagents to aldehydes and ketones in the presence of chiral catalysts is a well-established method for the synthesis of chiral alcohols.[4][5] Chiral amino alcohols and other ligands can catalyze the enantioselective addition of dipropylzinc (B8673928) to cyclohexanone.

Logical Workflow for Enantioselective Synthesis:

Caption: Strategies for the enantioselective synthesis of this compound.

Conformational Analysis

The stereochemistry of this compound is intrinsically linked to the conformational preferences of the cyclohexane ring. The two chair conformations are in rapid equilibrium, with the substituents occupying either axial or equatorial positions.

A-Values and Steric Strain

The relative stability of the two chair conformers is determined by the steric strain introduced by the axial substituents. The A-value of a substituent is a measure of the free energy difference between the equatorial and axial conformations and reflects the steric bulk of the group.[6]

Table 2: A-Values for Relevant Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) |

| -OH | ~0.9 |

| -CH₃ | ~1.7 |

| -CH₂CH₃ | ~1.8 |

| -CH₂CH₂CH₃ (Propyl) | ~2.0 |

| -C(CH₃)₃ | > 4.5 |

The A-value for the propyl group is estimated to be slightly higher than that of the ethyl group.

In this compound, both the propyl and hydroxyl groups are attached to the same carbon. In one chair conformer, the propyl group is axial and the hydroxyl group is equatorial. In the other, the hydroxyl group is axial and the propyl group is equatorial. Due to the larger A-value of the propyl group, the conformer with the propyl group in the equatorial position is expected to be significantly more stable.

Conformational Equilibrium of this compound:

Caption: Conformational equilibrium of this compound.

Note: Placeholder images would be replaced with actual chemical structure diagrams in a final document.

Chiral Resolution of Enantiomers

Since the standard synthesis of this compound yields a racemic mixture, the separation of the enantiomers is necessary to study their individual properties. Kinetic resolution and chiral chromatography are two powerful techniques for this purpose.

Kinetic Resolution

Kinetic resolution involves the reaction of a racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. For tertiary alcohols like this compound, enzymatic or non-enzymatic acylation are common kinetic resolution methods.[7][8]

Table 3: Representative Data for Kinetic Resolution of Tertiary Alcohols

| Substrate | Chiral Catalyst/Enzyme | Selectivity Factor (s) | Reference |

| Racemic 1-phenylethanol | Lipase | >100 | [8] |

| Racemic tertiary allylic alcohol | Chiral Phosphoric Acid | up to 120 | [7] |

This data from analogous systems illustrates the potential for high selectivity in the kinetic resolution of this compound.

Workflow for Kinetic Resolution:

Caption: General workflow for the kinetic resolution of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the resolution of chiral alcohols.[9][10][11]

4.2.1. Experimental Protocol for Chiral HPLC Method Development

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Chiral column (e.g., Daicel Chiralpak series).

Mobile Phase Screening:

-

Start with a mobile phase of n-hexane and isopropanol (B130326) in various ratios (e.g., 90:10, 80:20, 70:30).

-

If separation is not achieved, other modifiers such as ethanol (B145695) or acetonitrile (B52724) can be tested.

-

Small amounts of additives like trifluoroacetic acid or diethylamine (B46881) can be used to improve peak shape.

Optimization:

-

Adjust the mobile phase composition to achieve optimal resolution and retention times.

-

Vary the flow rate and column temperature to fine-tune the separation.

Table 4: Typical Starting Conditions for Chiral HPLC of Alcohols

| Parameter | Condition |

| Column | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) |

| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

Spectroscopic Analysis for Stereochemical Determination

NMR spectroscopy is a powerful tool for the stereochemical analysis of chiral molecules. While the NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral derivatizing agents or chiral solvating agents can lead to the formation of diastereomeric species that are distinguishable by NMR.

NMR Spectroscopy with Chiral Derivatizing Agents

The reaction of racemic this compound with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), produces a mixture of diastereomeric esters. The different spatial environments of the protons in the two diastereomers result in different chemical shifts in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess.

Logical Relationship for NMR-based ee Determination:

Caption: Workflow for determining enantiomeric excess using NMR spectroscopy.

Spectroscopic Data

While specific NMR spectra for the individual enantiomers of this compound are not available in public databases, the following table summarizes the expected and reported spectroscopic data for the racemic mixture.

Table 5: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (CDCl₃) | Multiplets for cyclohexyl protons, signals for the propyl chain, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR (CDCl₃) | Signal for the quaternary carbon (C-OH), signals for the cyclohexyl ring carbons, and signals for the propyl chain carbons. |

| IR (neat) | Broad absorption around 3400 cm⁻¹ (O-H stretch), absorptions in the 2850-2950 cm⁻¹ region (C-H stretch). |

| Mass Spec (EI) | Molecular ion peak (m/z = 142), fragmentation pattern characteristic of cyclohexanols. |

Data compiled from public databases such as PubChem and NIST.[12][13]

Conclusion

The stereochemistry of this compound is a multifaceted topic encompassing synthesis, conformational analysis, and chiral resolution. Although specific research on this molecule is not extensive, a robust understanding can be built upon the well-established principles of stereochemistry and data from analogous systems. The methodologies for enantioselective synthesis and chiral resolution presented in this guide provide a solid foundation for researchers to produce and study the individual enantiomers of this compound. Further investigation into the chiroptical properties and biological activities of the pure enantiomers will undoubtedly contribute to advancements in stereoselective chemistry and its applications.

References

- 1. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A new chiral catalyst for the highly enantioselective addition of dialkylzinc reagents to aliphatic aldehydes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organocatalytic kinetic resolution via intramolecular aldol reactions: Enantioselective synthesis of both enantiomers of chiral cyclohexenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 10. mdpi.com [mdpi.com]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Conformational Analysis of 1-Propylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of 1-propylcyclohexanol. The stereochemical landscape of this molecule is governed by the chair conformations of the cyclohexane (B81311) ring and the steric and electronic effects of the hydroxyl and n-propyl substituents. This document details the principles of its conformational isomerism, the energetic penalties associated with axial substitution, and the experimental and computational methodologies used to characterize these phenomena. Quantitative data are presented to delineate the energetic differences between conformers, and detailed protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and computational modeling are provided.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as cyclohexane derivatives, the concept of conformational isomerism is of paramount importance. This compound, a substituted cyclohexanol, serves as an excellent model for understanding the interplay of steric and electronic factors that dictate conformational preferences. The non-planar, puckered "chair" conformation of the cyclohexane ring minimizes both angle and torsional strain, leading to a system of axial and equatorial positions for its substituents. The relative stability of the conformers of this compound is primarily determined by the energetic cost of placing the hydroxyl (-OH) and n-propyl (-CH₂CH₂CH₃) groups in the more sterically hindered axial positions. An understanding of these conformational preferences is crucial in fields such as medicinal chemistry, where molecular shape is a key determinant of drug-receptor interactions.

Stereoisomerism and Conformational Equilibria in this compound

The most stable conformation of a cyclohexane ring is the chair form, which rapidly interconverts with an equivalent chair form in a process known as a ring flip. In this process, all axial substituents become equatorial, and all equatorial substituents become axial.[1] For a monosubstituted cyclohexane, the two chair conformations are not energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions.[2][3] These are steric repulsions between an axial substituent and the axial hydrogens on the same face of the ring.

In the case of this compound, we must consider the conformational preferences of both the hydroxyl and the n-propyl groups. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[4][5]

Conformers of this compound

For this compound, there are two primary chair conformers in equilibrium: one with the n-propyl group axial and the hydroxyl group equatorial, and the other with the n-propyl group equatorial and the hydroxyl group axial. Since both substituents are on the same carbon, a ring flip interconverts the axial/equatorial positions of both groups simultaneously. However, in this compound, the key equilibrium is between the two chair forms where one substituent is axial and the other is equatorial. The diequatorial and diaxial arrangements are not possible for 1-substituted cyclohexanols. The crucial consideration is the relative energetic cost of placing the propyl group versus the hydroxyl group in the axial position.

The primary steric strain in the axial conformer arises from 1,3-diaxial interactions, which are essentially gauche-butane interactions.[6][7] When the n-propyl group is in the axial position, it experiences steric repulsion from the axial hydrogens at the C3 and C5 positions.

Quantitative Energetic Analysis

The relative populations of the two conformers at equilibrium can be determined from the difference in their free energies (ΔG°) using the following equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant ([equatorial]/[axial]).

Caption: Conformational equilibrium of this compound.

Based on the A-values, the conformer with the larger n-propyl group in the equatorial position and the smaller hydroxyl group in the axial position will be significantly more stable.

| Substituent | A-Value (kcal/mol) | Reference |

| -OH | ~0.87 | [3] |

| -CH₃ | 1.74 | [4] |

| -CH₂CH₃ | 1.79 | [3] |

| -CH(CH₃)₂ | 2.15 | [3] |

| -CH₂CH₂CH₃ (n-propyl) | ~1.8 (estimated) |

Note: The A-value for the n-propyl group is estimated to be slightly higher than that of the ethyl group.

The total steric energy of an axial conformer can be approximated by summing the relevant gauche-butane interactions. An axial methyl group experiences two such interactions with the C3 and C5 axial hydrogens, contributing to its A-value of about 1.74 kcal/mol (2 x 0.87 kcal/mol).[5] For an axial n-propyl group, the steric interactions are more complex due to the rotational freedom of the propyl chain. However, the dominant interactions will still be the gauche-like repulsions between the first methylene (B1212753) group of the propyl chain and the axial hydrogens.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique for studying conformational equilibria. At room temperature, the ring flip of cyclohexane derivatives is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe the signals of individual conformers.

Protocol for Low-Temperature ¹³C NMR of this compound:

-

Sample Preparation: Dissolve a ~10-20 mg sample of this compound in a suitable deuterated solvent that remains liquid at low temperatures, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

-

Initial Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature (298 K).

-

Low-Temperature Spectra: Gradually lower the temperature of the sample in increments of 10-20 K. Acquire a ¹³C NMR spectrum at each temperature point until the signals for the two chair conformers are resolved (decoalescence). This typically occurs at temperatures below -60 °C (213 K).

-

Data Analysis:

-

Identify the distinct sets of peaks corresponding to the axial-propyl and equatorial-propyl conformers. The chemical shifts of the carbons in the cyclohexane ring, particularly C1, C3, and C5, will be sensitive to the conformation.

-

Integrate the signals for a given carbon in both conformers to determine their relative populations.

-

Calculate the equilibrium constant (K_eq) at each temperature.

-

Plot ln(K_eq) versus 1/T (a van't Hoff plot). The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, allowing for the determination of the enthalpy and entropy differences between the conformers.

-

Caption: Workflow for NMR-based conformational analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy can also be used to study conformational equilibria, particularly by examining the C-O stretching vibration of the hydroxyl group. The frequency of this vibration is sensitive to the axial or equatorial orientation of the -OH group.

Protocol for Variable-Temperature IR Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a non-polar solvent such as carbon tetrachloride (CCl₄) to minimize intermolecular hydrogen bonding.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a variable-temperature cell.

-

Data Acquisition: Record the IR spectrum over a range of temperatures, both above and below room temperature.

-

Data Analysis:

-

Identify the absorption bands corresponding to the C-O stretch of the axial and equatorial conformers. The axial C-O stretch typically appears at a lower frequency than the equatorial C-O stretch.

-

Measure the integrated intensities of these two bands at each temperature.

-

The ratio of the intensities can be related to the equilibrium constant, allowing for the calculation of the free energy difference between the conformers.

-

Computational Chemistry Protocol

Computational chemistry provides a powerful tool for modeling the conformations of this compound and calculating their relative energies.

Protocol for Computational Conformational Analysis:

-

Structure Generation:

-

Build the initial 3D structures of the two chair conformers of this compound (propyl-axial/hydroxyl-equatorial and propyl-equatorial/hydroxyl-axial) using a molecular modeling software package (e.g., Avogadro, GaussView).

-

For the axial n-propyl group, consider different rotational isomers (rotamers) around the C1-Cα and Cα-Cβ bonds to identify the lowest energy rotameric state.

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimizations for each conformer using a suitable level of theory and basis set. A common and reliable method is Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d).

-

The optimization calculations will yield the minimum energy structure for each conformer.

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Data Analysis:

-

Compare the calculated Gibbs free energies of the two primary conformers to determine their relative stability and the predicted equilibrium constant.

-

Analyze the optimized geometries to understand the structural parameters (bond lengths, bond angles, dihedral angles) that contribute to the energy differences.

-

Caption: Workflow for computational conformational analysis.

Summary of Findings

The conformational analysis of this compound is dominated by the preference of the larger n-propyl group to occupy the equatorial position in the chair conformation to avoid destabilizing 1,3-diaxial interactions. The smaller hydroxyl group will consequently be in the axial position in the most stable conformer. The energy difference between the two primary chair conformers can be quantified using the concept of A-values, with the n-propyl group having an estimated A-value of approximately 1.8 kcal/mol and the hydroxyl group having an A-value of around 0.87 kcal/mol.

Experimental techniques such as low-temperature NMR and variable-temperature IR spectroscopy, along with computational modeling, provide powerful and complementary methods for elucidating the conformational landscape of this compound. The detailed protocols provided in this guide offer a roadmap for researchers to investigate the stereochemistry of this and similar substituted cyclohexanes, which is of fundamental importance in the rational design of new chemical entities in drug discovery and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 5. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]